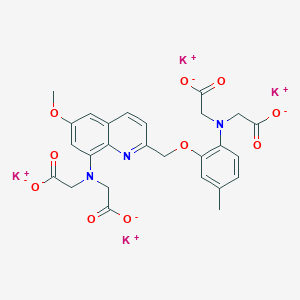

QUIN 2, Tetrapotassium Salt

Description

Significance of Calcium Ions in Cellular Regulation and Biological Processes

Calcium ions (Ca²⁺) are indispensable to the physiology and biochemistry of cellular life. wikipedia.org Functioning as a ubiquitous second messenger, Ca²⁺ is central to a vast array of signal transduction pathways that govern numerous cellular activities. wikipedia.orgwikipedia.org The concentration of Ca²⁺ in the cytoplasm is normally kept at a very low level, around 100 nanomolar (nM), which is thousands of times lower than the extracellular concentration. wikipedia.org This steep electrochemical gradient allows for rapid and transient increases in intracellular Ca²⁺ upon stimulation, which in turn triggers specific cellular responses. news-medical.net

The biological functions regulated by calcium are diverse and critical. They include:

Muscle Contraction: In muscle cells, the binding of Ca²⁺ to proteins like troponin is a key step that initiates the contraction process. wikipedia.org

Neurotransmitter Release: At synapses, the influx of Ca²⁺ into the presynaptic neuron triggers the fusion of vesicles containing neurotransmitters with the cell membrane, enabling nerve impulse transmission. wikipedia.org

Gene Transcription and Cell Growth: Calcium signaling can influence gene expression and is involved in controlling cell growth and proliferation. wikipedia.orgnews-medical.netfrontiersin.org

Fertilization: Ca²⁺ signals play a crucial role in the process of fertilization. wikipedia.orgnews-medical.net

Enzyme Regulation: Many enzymes require calcium ions as a cofactor to function correctly. wikipedia.org

Apoptosis: Sustained high levels of cytoplasmic Ca²⁺ can lead to programmed cell death, or apoptosis. news-medical.net

Given its central role, the precise regulation of Ca²⁺ concentration is vital for normal cellular function, and its dysregulation is implicated in numerous diseases.

Historical Context of Fluorescent Indicator Development for Intracellular Calcium Measurement

The ability to measure the concentration of intracellular free Ca²⁺ has been fundamental to understanding its role as a second messenger. The journey to develop reliable tools for this purpose was a significant challenge in cell biology. In 1980, a groundbreaking paper by Roger Tsien described a new class of calcium chelators, including 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, known as BAPTA. nih.govacs.orgacs.orgnih.gov

BAPTA was a major advancement because it showed high selectivity for Ca²⁺ over other abundant ions like magnesium (Mg²⁺) and was largely insensitive to changes in pH within the physiological range. nih.govacs.org The design of BAPTA was a critical first step, providing a chemical scaffold that could be modified to create fluorescent indicators. acs.org The development of these indicators revolutionized the life sciences by allowing researchers to visualize and quantify changes in intracellular calcium in real-time. nih.govacs.orgstratech.co.uk

This breakthrough paved the way for the creation of the first generation of fluorescent Ca²⁺ indicators. acs.org These early probes, and their subsequent, improved versions like Fura-2, Indo-1, and Fluo-3, were designed to be introduced into cells and to signal the binding of calcium through a change in their fluorescent properties. stratech.co.ukcam.ac.ukphysoc.orgroyalsocietypublishing.org The development of acetoxymethyl (AM) ester forms of these dyes was another crucial innovation. This modification made the initially membrane-impermeable dyes hydrophobic, allowing them to pass through the cell membrane. Once inside the cell, cellular enzymes called esterases would cleave the AM groups, trapping the fluorescent indicator in the cytosol where it could report on Ca²⁺ levels. nih.govstratech.co.uk

Introduction to QUIN 2, Tetrapotassium Salt as a Pioneering Calcium Indicator

Building on the BAPTA scaffold, Roger Tsien developed QUIN 2, one of the first widely used fluorescent indicators for measuring intracellular Ca²⁺. nih.govcam.ac.uk First demonstrated in experiments in the early 1980s, QUIN 2 was a prototype that enabled the bulk measurement of Ca²⁺ dynamics in populations of intact cells, such as lymphocytes. nih.govcam.ac.ukcaymanchem.comucsd.edu

QUIN 2, as the tetrapotassium salt, is a high-affinity fluorescent indicator that binds Ca²⁺ tightly. caymanchem.comaatbio.com This binding event leads to a significant increase in its fluorescence quantum yield and a shift in its absorption spectrum. sigmaaldrich.comsigmaaldrich.com Specifically, the fluorescence excitation maximum shifts from around 354 nm in low calcium conditions to 332-339 nm in high calcium conditions, with an emission peak around 492-505 nm. caymanchem.comsigmaaldrich.combiomol.com This property allowed researchers to monitor changes in intracellular free calcium concentration. aatbio.com Although it suffered from limitations such as low brightness compared to later dyes, its development was a pivotal moment in cellular physiology research. nih.govphysoc.org

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | tetrapotassium 2-{2-({2-[bis(carboxylatomethyl)amino]-5-methylphenoxy}methyl)-6-methoxyquinolin-8-ylamino}acetate | fishersci.ca |

| CAS Number | 73630-23-6 | caymanchem.comsigmaaldrich.comscbt.com |

| Molecular Formula | C₂₆H₂₃N₃O₁₀ · 4K | caymanchem.comsigmaaldrich.comscbt.com |

| Molecular Weight | 693.87 g/mol | sigmaaldrich.comsigmaaldrich.comscbt.com |

| Appearance | Yellow solid | sigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in water | caymanchem.comsigmaaldrich.com |

| Excitation Maxima | ~339 nm (Ca²⁺-bound), ~354 nm (Ca²⁺-free) | caymanchem.comsigmaaldrich.com |

| Emission Maxima | ~492-505 nm (Ca²⁺-bound), ~510 nm (Ca²⁺-free) | caymanchem.comsigmaaldrich.com |

| Dissociation Constant (Kd) for Ca²⁺ | ~60-115 nM | caymanchem.comaatbio.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) |

| Fluo-3 |

| Fura-2 |

| Indo-1 |

Structure

3D Structure of Parent

Properties

CAS No. |

73630-23-6 |

|---|---|

Molecular Formula |

C26H27KN3O10 |

Molecular Weight |

580.6 g/mol |

IUPAC Name |

tetrapotassium;2-[2-[[8-[bis(carboxylatomethyl)amino]-6-methoxyquinolin-2-yl]methoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate |

InChI |

InChI=1S/C26H27N3O10.K/c1-15-3-6-19(28(10-22(30)31)11-23(32)33)21(7-15)39-14-17-5-4-16-8-18(38-2)9-20(26(16)27-17)29(12-24(34)35)13-25(36)37;/h3-9H,10-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37); |

InChI Key |

LXPOMWPJEXFSRN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)O)CC(=O)O.[K] |

Pictograms |

Irritant |

Synonyms |

N-[2-[[8-[bis(carboxymethyl)amino]-6-methoxy-2-quinolinyl]methoxy]-4-methylphenyl]-N-(carboxymethyl)-glycine, tetrapotassium salt |

Origin of Product |

United States |

Fundamental Principles of Quin 2, Tetrapotassium Salt Functionality

Spectroscopic and Photophysical Basis of QUIN 2 Fluorescence

The utility of QUIN 2 as a fluorescent indicator stems from the significant changes in its spectroscopic and photophysical properties upon binding to calcium. These changes provide a direct and measurable signal that correlates with the concentration of free calcium ions.

The binding of a calcium ion to QUIN 2 induces a significant shift in its ultraviolet (UV) absorption spectrum. sigmaaldrich.commerckmillipore.comsigmaaldrich.com This alteration in the absorption profile is a direct consequence of the electronic and conformational changes that occur within the QUIN 2 molecule upon chelation. The interaction between the calcium ion and the aromatic rings of the QUIN 2 structure modifies the electronic energy levels of the molecule, leading to a change in the wavelengths of light it absorbs. sigmaaldrich.com

Specifically, in the presence of low calcium concentrations, QUIN 2 has an excitation maximum at approximately 354 nm. sigmaaldrich.com However, upon saturation with calcium, this peak shifts to a shorter wavelength, around 332 nm. sigmaaldrich.com This shift in the absorption spectrum is a key characteristic that can be used to quantify calcium concentrations, often through ratiometric measurements where the ratio of fluorescence intensity at two different excitation wavelengths is determined. aatbio.com

Upon binding to calcium, not only does the absorption spectrum of QUIN 2 change, but its fluorescence properties are also dramatically altered. aatbio.comsigmaaldrich.commerckmillipore.comsigmaaldrich.com The most significant change is a substantial enhancement of its fluorescence quantum yield. sigmaaldrich.commerckmillipore.comsigmaaldrich.com The quantum yield of a fluorophore is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The binding of Ca²⁺ to QUIN 2 leads to a reported twenty-fold enhancement in its fluorescence quantum yield. sigmaaldrich.commerckmillipore.comsigmaaldrich.com

This increase in quantum yield means that the calcium-bound form of QUIN 2 is significantly more fluorescent than the free form. nih.gov In addition to the enhanced brightness, there can also be a slight shift in the fluorescence emission wavelength. sigmaaldrich.com For instance, in the presence of low calcium, the emission maximum is around 510 nm, which can shift to approximately 505 nm under high calcium conditions. sigmaaldrich.com The combination of the absorption shift and the dramatic increase in fluorescence intensity upon calcium binding makes QUIN 2 a sensitive tool for detecting changes in intracellular calcium concentrations. aatbio.com

| Condition | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield | Reference |

| Low Calcium | 354 | 510 | Low | sigmaaldrich.com |

| High Calcium | 332 | 492-505 | 0.14 (High) | dojindo.comsigmaaldrich.com |

This interactive table summarizes the key spectroscopic and photophysical properties of QUIN 2 in its calcium-free and calcium-bound states.

Excitation and Emission Maxima Characteristics

The functionality of QUIN 2, Tetrapotassium Salt, as a fluorescent indicator for calcium ions (Ca²⁺) is fundamentally based on the significant changes in its spectral properties upon binding to Ca²⁺. These changes are observed in both its absorption and fluorescence spectra. aatbio.comaatbio.com The binding of Ca²⁺ to the chelating site of QUIN 2 induces a conformational change in the molecule, which in turn alters its electronic structure and, consequently, its interaction with light.

In the absence of calcium (the unbound state), the molecule exhibits distinct excitation and emission maxima. merckmillipore.com However, when saturated with calcium (the bound state), these maxima shift to different wavelengths. merckmillipore.com Specifically, the excitation maximum shifts to a shorter wavelength, while the emission maximum also experiences a slight blue shift. merckmillipore.com This spectral shift is a key characteristic that allows for the ratiometric measurement of calcium concentrations in some applications. aatbio.com

Beyond the shift in wavelengths, the most pronounced change is the dramatic enhancement of fluorescence intensity upon Ca²⁺ binding. Research indicates that the fluorescence quantum yield increases substantially, with some studies reporting a twenty-fold enhancement. merckmillipore.com Another report quantifies this as a 4.6-fold increase in fluorescence intensity upon complexation with Ca²⁺. nih.gov This significant increase in brightness is a primary reason for its utility in detecting and quantifying intracellular calcium levels. caymanchem.com

The specific excitation and emission wavelengths for this compound, in its calcium-free and calcium-bound states are summarized in the table below, based on various research findings.

Table 1: Excitation and Emission Maxima of this compound

| State | Excitation Maximum (λex) | Emission Maximum (λem) | Source(s) |

|---|---|---|---|

| High Calcium (Ca²⁺-Bound) | 339 nm | 492 nm | aatbio.comcaymanchem.comdojindo.com |

| 332 nm | 505 nm | merckmillipore.com |

| Low Calcium (Ca²⁺-Free) | 354 nm | 510 nm | merckmillipore.com |

Fluorescence Lifetime Dynamics in Calcium-Bound and Unbound States

The fluorescence lifetime of a fluorophore is the average time it remains in the excited state following excitation before returning to the ground state by emitting a photon. For QUIN 2, this property is highly sensitive to the binding of calcium, making it a valuable parameter for quantitative measurements, particularly through Fluorescence Lifetime Imaging (FLIM). nih.govnih.govresearchgate.net

A significant difference exists between the fluorescence lifetime of QUIN 2 in its free (unbound) form and its Ca²⁺-bound form. nih.govnih.gov The fluorescence lifetime of the Ca²⁺-bound state is substantially longer than that of the unbound molecule. nih.govnih.gov This change is directly related to the increase in the fluorescence quantum yield upon calcium binding. plos.org

Research has quantified this difference through time-resolved fluorescence spectroscopy. Studies show that the fluorescence lifetime of Ca²⁺-bound QUIN 2 is approximately 9 to 11 times longer than that of the free indicator. nih.govnih.gov This substantial change allows for clear differentiation between the two states. Analysis of the fluorescence decay at intermediate calcium concentrations can be well-described by a double-exponential model, where the two lifetime components correspond to the free and bound populations of the indicator. nih.gov

The distinct lifetimes of the bound and unbound states provide a robust method for determining calcium concentrations that is independent of probe concentration, photobleaching, or excitation intensity, which are common challenges in intensity-based measurements. nih.govnih.gov

Table 2: Fluorescence Lifetime of this compound

| State | Fluorescence Lifetime (τ) | Source(s) |

|---|---|---|

| Calcium-Bound | ~11.6 ns | nih.gov |

| ~10 ± 1 ns | nih.gov | |

| Calcium-Unbound (Free) | ~1.3 ns | nih.gov |

Methodological Approaches for Calcium Measurement Using Quin 2, Tetrapotassium Salt

Cellular Loading and Intracellular Delivery Strategies

The effective delivery of QUIN 2 into the cytoplasm is a critical first step for its use as a calcium indicator. As a tetracarboxylic acid, QUIN 2 is a hydrophilic polycarboxylate anion and is thus impermeant to the cell membrane. semanticscholar.orgresearchgate.net To overcome this, two primary strategies have been developed: direct microinjection of the salt form and the use of a membrane-permeant ester derivative.

Microinjection Techniques for Cell-Impermeant Form

Microinjection offers a direct method for introducing the cell-impermeant QUIN 2, Tetrapotassium Salt, into individual cells. aatbio.com This technique involves the use of a fine glass needle, or micropipette, to physically inject the substance directly into the cytoplasm. microbenotes.comnews-medical.net The process is conducted under a microscope, allowing for precise control and targeting of specific cells. microbenotes.comconductscience.com A micromanipulator is used to accurately position the micropipette, and a microinjector applies hydrostatic pressure to deliver the QUIN 2 solution into the cell. microbenotes.comconductscience.com

This method is particularly advantageous for larger cells and when a precise intracellular concentration of the indicator is desired. news-medical.netusp.br It bypasses the complexities and potential artifacts associated with ester loading, ensuring that the active, calcium-sensitive form of the dye is delivered directly to its site of action. usp.br

Utilization of Acetoxymethyl Ester Derivatives (QUIN 2-AM) for Membrane Permeation

The most widely used method for loading QUIN 2 into a large population of small cells involves its acetoxymethyl (AM) ester derivative, QUIN 2-AM. semanticscholar.orgaatbio.comscimedia.com This lipophilic, uncharged molecule can readily permeate the plasma membrane and enter the cell. semanticscholar.orgresearchgate.netcaymanchem.com The AM ester form of QUIN 2 is synthesized by masking the carboxyl groups of the parent molecule, rendering it capable of passive diffusion across the lipid bilayer. nih.govnih.gov

This loading strategy typically involves incubating the cells in a solution containing QUIN 2-AM. semanticscholar.orgucsd.edu The concentration of QUIN 2-AM and the incubation time are critical parameters that need to be optimized for different cell types to achieve adequate intracellular concentrations of the indicator. ucsd.edu

Cytosolic Esterase Activity and Intracellular Dye Trapping

Once inside the cell, QUIN 2-AM is acted upon by ubiquitous cytosolic esterases. scimedia.comnih.gov These enzymes cleave the acetoxymethyl ester groups, regenerating the original, membrane-impermeant tetracarboxylate form of QUIN 2. semanticscholar.orgscimedia.comnih.gov This enzymatic conversion effectively traps the dye within the cytoplasm, as the now-charged molecule can no longer freely diffuse back across the plasma membrane. semanticscholar.orgscimedia.com

The result is the accumulation of the active, calcium-sensitive indicator within the intracellular environment. semanticscholar.org It is crucial to allow sufficient time for complete hydrolysis of the AM esters, as incomplete cleavage can result in fluorescent intermediates that may not exhibit the same calcium-binding properties and can complicate measurements. ucsd.edu The successful trapping of QUIN 2 within the cytoplasm allows for the continuous monitoring of intracellular calcium dynamics. semanticscholar.org

Quantitative Spectrofluorometric Methodologies

Following successful loading, the intracellular concentration of free calcium can be determined by measuring the fluorescence of QUIN 2. The fluorescence properties of QUIN 2 are highly sensitive to the binding of Ca²⁺ ions.

Intensity-Based Fluorescence Measurements

The fundamental principle behind the use of QUIN 2 is the significant change in its fluorescence intensity upon binding to calcium. semanticscholar.org When excited at its optimal wavelength (around 339 nm), the fluorescence emission of QUIN 2 (at approximately 492 nm) increases significantly as the concentration of free Ca²⁺ rises. semanticscholar.orgcaymanchem.com This increase, which can be as much as five- to twenty-fold from the Ca²⁺-free to the Ca²⁺-saturated form, provides a direct measure of calcium concentration. semanticscholar.org

These measurements are typically performed using a spectrofluorometer, which allows for precise control of excitation and emission wavelengths. linkgroup.hu However, intensity-based measurements can be susceptible to artifacts such as changes in dye concentration due to photobleaching or leakage from the cell, as well as variations in cell path length or instrument sensitivity. acs.orgplos.org

Ratio Imaging and Calibration for Free Calcium Concentration

To overcome the limitations of simple intensity measurements, ratiometric techniques can be employed with QUIN 2. aatbio.comacs.org Although QUIN 2 does not exhibit the large spectral shift of second-generation indicators like Fura-2, its excitation spectrum does shift upon binding calcium. aatbio.comnih.gov By measuring the fluorescence intensity at two different excitation wavelengths and calculating their ratio, it is possible to obtain a measure of calcium concentration that is largely independent of the dye concentration and other variables that can affect single-wavelength measurements. acs.orgplos.org

For accurate quantification of free calcium concentration, a calibration procedure is essential. ucsd.eduionoptix.com This involves determining the fluorescence ratio at known minimum (Rmin, in a calcium-free environment) and maximum (Rmax, in a calcium-saturating environment) calcium concentrations. ionoptix.com Using these values, along with the dissociation constant (Kd) of QUIN 2 for calcium (approximately 115 nM in a cytoplasm-mimicking environment), the intracellular free calcium concentration can be calculated from the measured fluorescence ratio. semanticscholar.orgionoptix.com Both in vitro and in vivo calibration methods have been developed to ensure the accuracy of these measurements. ionoptix.comuzh.ch

| Parameter | Description | Typical Value | Reference |

| Excitation Wavelength (Ca²⁺-bound) | The wavelength at which the calcium-bound form of QUIN 2 is maximally excited. | ~332 nm | |

| Excitation Wavelength (Ca²⁺-free) | The wavelength at which the calcium-free form of QUIN 2 is excited. | ~354 nm | |

| Emission Wavelength | The wavelength at which the fluorescence of QUIN 2 is measured. | ~492-510 nm | semanticscholar.org |

| Dissociation Constant (Kd) | The concentration of calcium at which half of the QUIN 2 molecules are bound to calcium. | 115 nM | semanticscholar.orgcaymanchem.comcaymanchem.com |

Application of Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy offers a sophisticated alternative to standard intensity-based measurements for quantifying intracellular calcium concentrations with QUIN 2. This technique focuses on the fluorescence lifetime of the probe, which is the average time the molecule spends in the excited state after photon absorption, rather than just its fluorescence intensity. researchgate.netinstras.com The fluorescence lifetime of QUIN 2 is highly sensitive to the binding of calcium ions. nih.govnih.gov

When QUIN 2 is in its free form, not bound to calcium, it exhibits a relatively short fluorescence lifetime. Upon binding Ca2+, its conformation changes, leading to a significant increase in its fluorescence lifetime. nih.gov For instance, studies have shown that the decay times for free and calcium-bound QUIN 2 are approximately 1.3 to 1.5 nanoseconds and 10 to 11.6 nanoseconds, respectively. nih.govnih.gov This substantial difference in lifetime provides a robust parameter for measuring calcium concentrations.

One of the primary advantages of using fluorescence lifetime imaging (FLIM) is its independence from the local concentration of the probe. researchgate.netnih.gov Variations in cell thickness, dye loading efficiency, and photobleaching can affect the measured fluorescence intensity, leading to potential artifacts in concentration calculations. Since the fluorescence lifetime is an intrinsic property of the fluorophore in its specific environment, it is not affected by these variables, offering a more reliable and quantitative measurement of intracellular Ca2+. nih.govfsu.edu

The methodology typically involves exciting the QUIN 2-loaded cells with a pulsed or sinusoidally modulated light source and measuring the time-dependent decay of the emitted fluorescence. instras.comnih.gov In the frequency-domain method, the phase shift and demodulation of the emission signal relative to the excitation light are measured at various modulation frequencies. researchgate.netnih.gov These parameters are then used to calculate the fluorescence lifetime. By creating a calibration curve that relates the fluorescence lifetime of QUIN 2 to known calcium concentrations, the intracellular free Ca2+ concentration in experimental samples can be determined. nih.gov This approach allows for the creation of two-dimensional images of calcium concentrations within cells, providing spatial as well as temporal information on calcium dynamics. nih.gov

In Vitro and In Situ Calibration Techniques for Calcium Buffering

Preparation of Controlled Free Calcium Solutions using Chelator Buffers (e.g., EGTA)

Accurate calibration of fluorescent calcium indicators like QUIN 2 is critically dependent on the use of reliable calcium buffers to create solutions with known free calcium concentrations. ucsd.edu Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is a widely used chelator for this purpose due to its high selectivity for Ca2+ over other divalent cations like Mg2+, which are present at high concentrations in the cytoplasm. ucsd.edu

The preparation of these calcium-EGTA buffers involves mixing calculated amounts of CaCl2 and EGTA. The final free calcium concentration is determined by the total concentrations of both calcium and EGTA, the pH, temperature, and the ionic strength of the solution. The dissociation constant (Kd) of the Ca-EGTA complex is a crucial parameter in these calculations.

A common procedure involves preparing two stock solutions: one containing a high concentration of EGTA and another containing a high concentration of CaCl2, both in a buffer that mimics the intracellular ionic environment (e.g., containing KCl, NaCl, and a pH buffer like HEPES). By mixing these two stock solutions in different ratios, a series of calibration solutions with free calcium concentrations spanning the expected physiological range (from nanomolar to micromolar) can be generated. The free Ca2+ concentration in these buffers can be calculated using specialized software that takes into account the binding constants of all ions present. For instance, to achieve very low calcium concentrations for determining the minimum fluorescence (Fmin), a solution containing EGTA with no added calcium is used, and the pH may be adjusted to above 8.3 to ensure maximal chelation. ahajournals.org Conversely, to determine the maximum fluorescence (Fmax), a solution with a saturating concentration of calcium is used. ahajournals.org

These controlled calcium solutions are essential for establishing the precise relationship between QUIN 2 fluorescence and the free calcium concentration, forming the basis for accurate experimental measurements.

Calibration Curves for Fluorescence-Calcium Relationship

A calibration curve is essential for converting the measured fluorescence signals from QUIN 2 into absolute calcium concentrations. This curve is generated by measuring the fluorescence of QUIN 2 in the series of controlled free calcium solutions prepared using chelator buffers like EGTA. nih.gov

The procedure involves adding a fixed concentration of this compound to each calibration buffer. The fluorescence intensity is then measured using a spectrofluorometer at the appropriate excitation and emission wavelengths for QUIN 2 (typically around 339 nm for excitation and 492 nm for emission). ahajournals.orgdojindo.com

The key parameters obtained from the calibration are:

Fmin : The fluorescence intensity of QUIN 2 in a calcium-free solution (e.g., in the presence of a high concentration of EGTA). ahajournals.org

Fmax : The fluorescence intensity of QUIN 2 in a calcium-saturating solution. ahajournals.org

Kd : The dissociation constant of the QUIN 2-Ca2+ complex, which represents the calcium concentration at which the fluorescence is halfway between Fmin and Fmax. The Kd for QUIN 2 is influenced by factors like pH, temperature, and ionic strength and is typically determined by fitting the calibration data. ucsd.edu The reported Kd for QUIN 2 in the absence of Mg2+ is around 60 nM. nih.gov

The relationship between fluorescence (F) and free calcium concentration ([Ca2+]) is described by the following equation derived by Tsien and colleagues:

[Ca2+] = Kd * (F - Fmin) / (Fmax - F)

This equation allows for the calculation of the unknown [Ca2+] in experimental samples once F, Fmin, and Fmax have been determined. The calibration curve is a graphical representation of this relationship, plotting fluorescence intensity against the known free calcium concentrations of the buffer solutions.

Below is an interactive data table illustrating a hypothetical calibration for QUIN 2.

| Free [Ca²⁺] (nM) | Fluorescence Intensity (Arbitrary Units) |

| 0 | 105 |

| 20 | 180 |

| 40 | 250 |

| 60 | 315 |

| 80 | 370 |

| 100 | 420 |

| 200 | 580 |

| 500 | 750 |

| 1000 | 850 |

| 10000 | 900 |

Note: This data is for illustrative purposes only and does not represent actual experimental results.

This calibration procedure must be performed under conditions that closely mimic the intracellular environment of the cells being studied to ensure the accuracy of the determined calcium concentrations. ucsd.edu

Academic Applications of Quin 2, Tetrapotassium Salt in Biological Research

Analysis of Intracellular Calcium Dynamics in Cellular Systems

QUIN 2, tetrapotassium salt, is a fluorescent indicator widely utilized in biological research to investigate the intricate dynamics of intracellular calcium (Ca²⁺), a crucial second messenger involved in a myriad of cellular processes. evitachem.comscbt.com Its high affinity and selectivity for Ca²⁺ make it an invaluable tool for monitoring and quantifying changes in cytoplasmic free calcium concentrations. caymanchem.com Upon binding to Ca²⁺, QUIN 2 exhibits a significant enhancement in its fluorescence quantum yield, allowing researchers to track calcium fluctuations within living cells. sigmaaldrich.com

Monitoring Basal Calcium Levels and Homeostasis

One of the primary applications of QUIN 2 is the determination of basal intracellular calcium levels in resting cells. caymanchem.com Due to its high affinity for calcium (with a dissociation constant, Kd, of approximately 115 nM), it is particularly well-suited for measuring the low calcium concentrations typically found in the cytoplasm of unstimulated cells. caymanchem.com This allows researchers to establish a baseline for calcium homeostasis, the dynamic equilibrium that maintains a steep concentration gradient of calcium across the plasma membrane and the membranes of intracellular organelles.

Studies have employed QUIN 2 to monitor cytoplasmic free calcium in various cell types, including lymphocytes, providing foundational insights into the mechanisms that govern calcium balance. caymanchem.com By accurately measuring these resting levels, scientists can investigate how different cellular conditions or genetic modifications affect the cell's ability to maintain calcium homeostasis.

Characterization of Evoked Calcium Transients and Oscillations

Beyond static measurements, QUIN 2 is instrumental in characterizing dynamic changes in intracellular calcium, such as transients and oscillations, which are often triggered by cellular stimulation. These fluctuations in calcium concentration are critical for signal transduction in numerous physiological processes.

Research in cardiac myocytes has demonstrated the utility of QUIN 2 in tracking rapid Ca²⁺ transients induced by electrical depolarization. nih.gov In these studies, QUIN 2-loaded cells showed a swift rise in intracellular calcium from a basal level of around 200 nM to peak values reaching up to 500 nM within milliseconds following electrical stimulation, especially in the presence of beta-adrenergic agonists. nih.gov This capability allows for the detailed examination of excitation-contraction coupling in muscle cells.

Furthermore, QUIN 2 can be used to study calcium oscillations, which are periodic fluctuations in intracellular calcium concentration. These oscillations are a common signaling motif in various cell types, and their frequency and amplitude can encode specific information. While paclitaxel (B517696) has been shown to abolish normal calcium oscillations, it can also evoke a spike in intracellular calcium that is independent of extracellular calcium levels. nih.gov

Studying Calcium Responses to Specific Stimuli and Receptor Activation

QUIN 2 is frequently used to elucidate the role of calcium as a second messenger in response to a wide array of stimuli, including hormones, neurotransmitters, and growth factors, and the subsequent activation of their corresponding receptors.

A notable example is the study of platelet-activating factor (PAF) on human platelets. nih.gov Using QUIN 2, researchers have shown that PAF rapidly increases intracellular calcium concentration by approximately eight to ten-fold within seconds, reaching levels near 1 µM. nih.gov These studies also revealed that this calcium surge is a result of both the release of calcium from internal stores and, more significantly, an influx of external calcium. nih.gov

Similarly, the response of various cell types to other agonists has been investigated using QUIN 2. For instance, in a clonal cell line of glial origin, serotonin (B10506) was found to induce an increase in intracellular calcium, which in turn led to the production of cyclic GMP (cGMP). jneurosci.org The ability to monitor these stimulus-evoked calcium changes with high temporal resolution provides critical insights into the initial steps of cellular signaling cascades.

| Cell Type | Stimulus | Observed Calcium Response | Reference |

| Cardiac Myocytes | Electrical Depolarization | Rapid rise from ~200 nM to ~500 nM | nih.gov |

| Human Platelets | Platelet-Activating Factor (PAF) | 8-10 fold increase to ~1 µM | nih.gov |

| Glial Origin Cells | Serotonin | Increase in intracellular Ca²⁺ | jneurosci.org |

Investigation of Calcium Buffering Capacity in Cells and Tissues

The ability of cells to buffer intracellular calcium is critical for shaping the spatial and temporal characteristics of calcium signals. QUIN 2, in addition to being a calcium indicator, can also function as a calcium buffer, allowing researchers to experimentally manipulate intracellular calcium concentrations and study the consequences. caymanchem.comjneurosci.org

Experimental Modulation of Intracellular Calcium Concentration

By loading cells with varying concentrations of QUIN 2, researchers can effectively increase the cell's calcium buffering capacity. This experimental manipulation allows for the investigation of how changes in calcium handling affect downstream cellular processes. The loading of a high-affinity calcium chelator like QUIN 2 can attenuate or even block calcium waves and other transient increases in intracellular calcium. jneurosci.org

Studies in astrocytes have shown that increasing the intracellular calcium buffering capacity by loading cells with high-affinity chelators can prevent the propagation of intercellular calcium waves. jneurosci.org This demonstrates the crucial role of intracellular calcium diffusion and release from internal stores in mediating long-range signaling between cells. nih.gov The extent of this attenuation is dependent on the concentration and calcium affinity of the buffer used. jneurosci.org

Impact on Calcium-Dependent Cellular Processes (e.g., Mitosis)

Calcium ions are known to play a fundamental role in regulating the cell cycle, particularly during mitosis. The use of calcium buffers like QUIN 2 has been instrumental in dissecting the specific roles of calcium at different stages of cell division.

Research has shown that manipulating intracellular calcium levels can significantly impact mitotic progression. frontiersin.org For instance, studies using QUIN-2-loaded Pt K2 epithelial cells revealed that intracellular free calcium concentrations decrease by about 50% as cells transition through mitosis. nih.gov Specifically, calcium levels dropped from an interphase level of approximately 53 nM to about 28 nM during prometaphase and remained low until the nuclear envelope reformed in late telophase. nih.gov This suggests a mechanism for the general sequestration of calcium during mitosis, with the possibility of localized release for specific mitotic events. nih.gov

By buffering intracellular calcium, researchers can inhibit the progression of mitosis, and this inhibition can often be reversed by the addition of excess free calcium, confirming the essential role of calcium signaling in cell division. frontiersin.org These findings highlight the importance of precise spatial and temporal control of calcium for the successful completion of mitosis.

| Cellular Process | Effect of Increased Calcium Buffering | Key Finding | Reference |

| Intercellular Calcium Waves | Attenuation/Blockage of wave propagation | Demonstrates the role of Ca²⁺ diffusion and release in long-range signaling | jneurosci.org |

| Mitosis | Decrease in free cytoplasmic calcium during progression | Suggests general sequestration and localized release of Ca²⁺ is important for mitosis | nih.gov |

Studies on Calcium Binding to Biomolecules

This compound, is a fluorescent indicator that binds with calcium, causing a significant shift in its UV absorption spectrum and a twenty-fold increase in its fluorescence quantum yield. sigmaaldrich.comsigmaaldrich.com This property makes it an invaluable tool for studying the binding of calcium to various biomolecules.

Determination of Calcium Binding Constants and Sites in Proteins (e.g., Protein S, Calmodulin, Parvalbumin)

QUIN 2 is instrumental in determining the number of calcium binding sites and their binding constants in proteins. nih.gov By titrating a solution containing the protein of interest and QUIN 2 with calcium, researchers can monitor the change in fluorescence to calculate these parameters. nih.gov The dissociation constant (Kd) of the QUIN 2-calcium complex is a known, fixed parameter in these calculations. nih.gov

Protein S: In studies of the anticoagulant Protein S, QUIN 2 has been used to determine its macroscopic Ca2+ binding constants and the number of binding sites. nih.gov Researchers performed calcium titrations in the presence of QUIN 2 and measured the resulting absorbance changes to quantify the protein's affinity for calcium. nih.gov

Calmodulin: The kinetics of calcium binding to calmodulin have been investigated using stopped-flow fluorescence with QUIN 2. nih.gov These studies have helped to resolve the rates of calcium dissociation from both the high- and low-affinity sites of calmodulin. nih.gov The data obtained from these experiments confirm that the conformational changes induced by calcium binding are not the rate-limiting step in calmodulin's function. nih.gov

Parvalbumin: QUIN 2 has been effectively used to detect calcium-binding proteins like parvalbumin on PVDF membranes after gel electrophoresis. researchgate.net This fluorescence-based method allows for the identification of proteins with EF-hand motifs, which are characteristic of many calcium-binding proteins. researchgate.net

Table 1: Research Findings on Calcium Binding Constants Determined Using QUIN 2

| Protein | Key Finding | Methodology | Reference |

|---|---|---|---|

| Protein S | Determination of macroscopic Ca2+ binding constants and number of binding sites. | Calcium titrations in the presence of QUIN 2, measuring absorbance changes. | nih.gov |

| Calmodulin | Resolved two processes for calcium dissociation corresponding to high-affinity (kdiss 2 to 9 s-1) and low-affinity (kdiss 293 to 550 s-1) sites. | Fluorescence stopped-flow using QUIN 2. | nih.gov |

| Parvalbumin | Successfully detected as a calcium-binding protein on PVDF membranes. | Fluorescence detection on membranes post-electrophoresis using QUIN 2. | researchgate.net |

Assessment of Calcium-Dependent Conformational Changes

The binding of calcium to many proteins induces significant conformational changes that are critical to their function. nih.gov QUIN 2, in conjunction with other techniques, aids in assessing these structural alterations.

Studies on calmodulin have utilized QUIN 2 to measure the rate of calcium release, providing insights into how antagonists like phenoxybenzamine (B1677643) and melittin (B549807) affect the protein's conformation and calcium affinity. nih.gov These antagonists were found to slow the rate of calcium dissociation, suggesting they impose conformational restrictions on the protein. nih.gov Similarly, research on the S100A1 protein has employed computational methods to investigate the extensive conformational changes that occur upon calcium binding, particularly within its helix-EF hand-helix domains. nih.gov While not directly using QUIN 2 in this specific study, it highlights the importance of understanding calcium-induced conformational shifts, a process where QUIN 2 is a valuable experimental tool.

Applications in Material Science and Bio-inspired Research

Quantification of Free Calcium Release from Biomineralized Structures

QUIN 2 has found applications in material science, particularly in the study of biomineralization and the development of drug delivery systems. mdpi.comresearchgate.net One area of research involves the creation of calcium carbonate (CaCO3)-coated vesicles. mdpi.comresearchgate.net These vesicles are designed to release their contents in specific environments, such as the slightly acidic conditions found near cancer tissues. mdpi.comresearchgate.net

Researchers have used QUIN 2 to quantify the release of free Ca2+ from these CaCO3 shells as they dissolve under different pH conditions. mdpi.comresearchgate.net By measuring the fluorescence of QUIN 2, which increases upon binding to the released calcium, they can track the dissolution rate of the shells. mdpi.comresearchgate.net These experiments have shown that the CaCO3 shells dissolve more rapidly in weakly acidic conditions (pH 6.0) compared to neutral (pH 7.4) or weakly basic (pH 8.0) conditions, demonstrating their potential for targeted drug delivery. mdpi.com

Comparative Research and Methodological Considerations for Quin 2, Tetrapotassium Salt

Comparison with Later-Generation Fluorescent Calcium Indicators

The development of QUIN 2 represented a significant milestone in the ability to measure intracellular calcium concentrations ([Ca²⁺]i). However, subsequent generations of fluorescent indicators were designed to overcome some of the limitations inherent in QUIN 2. These newer dyes, such as Fura-2, Indo-1, Fluo-3, and Rhod-2, offer improved optical and chemical properties for various experimental applications. researchgate.netsigmaaldrich.com

Relative Fluorescence Brightness and Signal-to-Noise Ratio (e.g., Fura-2 vs. QUIN 2)

A primary limitation of QUIN 2 is its relatively low fluorescence brightness, stemming from low absorptivity and quantum yield. thermofisher.cn This necessitates loading cells with high concentrations of the dye, which can lead to buffering of intracellular calcium transients. thermofisher.cn Later-generation indicators like Fura-2 and Indo-1 exhibit significantly brighter fluorescence. nih.gov For instance, Fura-2 is approximately 30 times brighter than QUIN 2. researchgate.netmdpi.com This increased brightness means that a signal intensity achieved with 1 mM of Fura-2 is comparable to that from 30 mM of QUIN 2. dojindo.com

The enhanced fluorescence of these newer dyes allows for much lower intracellular indicator concentrations, typically 2-10% of that required for QUIN 2. nih.gov This reduces the issue of Ca²⁺ buffering and improves the signal-to-noise ratio. nih.gov In studies on platelets, Indo-1 demonstrated a 10-fold improvement in the signal-to-noise ratio compared to QUIN 2. nih.gov

Spectral Characteristics and Ratiometric Capabilities (e.g., Fura-2, Indo-1)

The most significant advantage of indicators like Fura-2 and Indo-1 over QUIN 2 is their spectral response to Ca²⁺ binding, which enables robust ratiometric measurements. nih.govnih.gov

QUIN 2: Upon binding Ca²⁺, QUIN 2 primarily shows an increase in fluorescence intensity with minimal shift in its excitation or emission wavelengths. nih.govnih.gov While it can be used for ratiometric measurements, this approach is not ideal due to the need for UV excitation around 340 nm and its weak absorption at other wavelengths. nih.gov

Fura-2: This indicator is designed for dual-excitation ratiometry. aatbio.com When it binds Ca²⁺, its peak excitation wavelength shifts from approximately 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound), while the emission maximum remains constant at around 510 nm. aatbio.comwiley.com By calculating the ratio of fluorescence intensities at these two excitation wavelengths, a quantitative measure of [Ca²⁺] can be obtained that is largely independent of variables like dye concentration, cell thickness, or photobleaching. nih.govnih.gov

Indo-1: This indicator is suited for dual-emission ratiometry. thermofisher.cn Using a single excitation wavelength (typically around 350-360 nm), its emission maximum shifts from about 475 nm in a Ca²⁺-free state to around 400 nm when saturated with Ca²⁺. thermofisher.cnaatbio.com This property makes it particularly useful for applications like flow cytometry where rapidly switching excitation wavelengths is impractical. thermofisher.cn

This ratiometric capability provides an internal calibration, allowing for more accurate and reliable quantification of [Ca²⁺] compared to the intensiometric measurements typical for QUIN 2. mdpi.com

| Indicator | Ratiometric Type | Excitation (Ex) / Emission (Em) Wavelengths (nm) | Key Spectral Shift upon Ca²⁺ Binding |

|---|---|---|---|

| QUIN 2 | Intensiometric (Primarily) | Ex: ~339 / Em: ~492 | Fluorescence intensity increases with minimal wavelength shift. sigmaaldrich.comnih.gov |

| Fura-2 | Dual-Excitation Ratiometric | Ex: 340 (Bound) & 380 (Free) / Em: ~510 | Excitation peak shifts from 380 nm to 340 nm. aatbio.comwiley.com |

| Indo-1 | Dual-Emission Ratiometric | Ex: ~355 / Em: ~400 (Bound) & ~475 (Free) | Emission peak shifts from ~475 nm to ~400 nm. thermofisher.cnaatbio.com |

Considerations of Calcium Affinity and Dynamic Range in Specific Experimental Contexts

The dissociation constant (Kd) for Ca²⁺ determines an indicator's affinity and its optimal range for measuring Ca²⁺ concentrations.

QUIN 2: Has a strong affinity for Ca²⁺, with a Kd of approximately 60 nM in the absence of magnesium. nih.govnih.gov This high affinity makes it well-suited for measuring the low levels of calcium found in resting cells. sigmaaldrich.com However, its dynamic range is considered poor, and its high affinity means it can become saturated during large Ca²⁺ transients, making it unable to report the true peak of the signal. mdpi.com

Fura-2 and Indo-1: These indicators were developed to have a slightly lower affinity for Ca²⁺ compared to QUIN 2. researchgate.net Fura-2, for example, has a Kd of around 140 nM. nih.gov This lower affinity, combined with a larger change in fluorescence upon Ca²⁺ binding, gives it a wider dynamic range, making it more effective for observing both resting Ca²⁺ levels and large, rapid transients. wiley.com

Low-Affinity Indicators: For studying environments with very high Ca²⁺ concentrations (micromolar to millimolar), even Fura-2 can become saturated. acs.org In these contexts, low-affinity indicators like BTC or Mag-Fura-2 are used. thermofisher.cnaatbio.com

The choice of indicator therefore depends on the specific experimental question. For monitoring basal Ca²⁺, a high-affinity dye like QUIN 2 may be suitable, whereas for observing large Ca²⁺ spikes, a lower-affinity dye like Fura-2 or Fluo-3 is more appropriate. nih.govbiotium.com

| Indicator | Ca²⁺ Dissociation Constant (Kd) | Optimal Application Context |

|---|---|---|

| QUIN 2 | ~60 nM | Measuring low, resting intracellular Ca²⁺ levels. sigmaaldrich.comnih.gov |

| Fura-2 | ~140 nM | General purpose, measuring resting levels and transient Ca²⁺ spikes. wiley.comnih.gov |

| Fluo-3 | ~390 nM | Measuring high transient Ca²⁺ concentrations during spikes. biotium.com |

Potential Interferences and Limitations in Application

Quenching of Fluorescence by Heavy Metal Ions and Mitigation Strategies (e.g., TPEN)

A significant limitation of fluorescent indicators based on the BAPTA chelator structure, including QUIN 2, is their sensitivity to heavy metal ions. thermofisher.com Ions such as manganese (Mn²⁺), iron (Fe²⁺), cobalt (Co²⁺), nickel (Ni²⁺), and copper (Cu²⁺) are known to quench the fluorescence signal of these dyes. nih.gov This occurs through mechanisms like photoinduced electron transfer, where the metal ion provides a non-radiative pathway for the excited fluorophore to return to its ground state, thus preventing the emission of a photon. acs.org

Furthermore, some heavy metals can bind to the indicator and mimic the Ca²⁺ signal. For instance, both QUIN 2 and Fura-2 bind cadmium (Cd²⁺) with extremely high affinity, producing a fluorescence response similar to that of Ca²⁺. thermofisher.comnih.gov This interference can lead to a significant overestimation of the true intracellular Ca²⁺ concentration.

To address this issue, a common strategy is to use a membrane-permeant heavy metal chelator like TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine). thermofisher.comscispace.com TPEN has a high affinity for many heavy metal ions but does not bind Ca²⁺ or Mg²⁺ at physiological concentrations. thermofisher.com In experimental setups where heavy metal contamination is a concern, co-loading cells with TPEN or adding it to the medium can effectively sequester the interfering ions, mitigating their quenching effects or their false Ca²⁺ signal. thermofisher.comnih.gov The use of TPEN allows researchers to confirm whether an observed fluorescence change is due to Ca²⁺ or to the presence of interfering heavy metals. thermofisher.comnih.gov

Challenges in Cellular Retention Due to Organic Anion Transporters

The utility of fluorescent indicators like QUIN 2, tetrapotassium salt, in measuring intracellular calcium concentrations can be hampered by their active extrusion from the cell. This process is often mediated by organic anion transporters (OATs), which are present in the cell membranes of various cell types. b-cdn.netbiologists.com These transporters recognize the indicators as substrates and actively pump them out, leading to a decline in the intracellular dye concentration and an increase in background fluorescence. b-cdn.net This phenomenon of dye leakage poses a significant challenge for long-term imaging studies and can complicate the quantification of intracellular calcium levels. The sequestration of fluorescent probes is not limited to the plasma membrane; in plant cells, for instance, probes like Lucifer Yellow and the calcium-sensitive dye Fura-2 have been observed to accumulate in the vacuole, a process that is also inhibitable by OAT inhibitors. biologists.com

Strategies to Inhibit Dye Efflux (e.g., Probenecid)

To counteract the cellular extrusion of fluorescent dyes, researchers commonly employ inhibitors of organic anion transporters. b-cdn.net Probenecid (B1678239) is a well-established inhibitor of these transporters and is frequently used to block the efflux of intracellular dyes and indicators, thereby improving their cellular retention. b-cdn.netabcam.combiotium.comphysiology.org By inhibiting the transporter activity, probenecid reduces the leakage of the dye from the cytoplasm, which is crucial for maintaining a stable intracellular concentration and minimizing background fluorescence. b-cdn.net

The effectiveness of probenecid in this role has been demonstrated in various cell types. For example, it has been shown to inhibit the transport of Lucifer Yellow at both the plasma membrane and the tonoplast in suspension-cultured plant cells. biologists.com In macrophages, probenecid was observed to inhibit the uptake of Lucifer Yellow into lysosomes. biologists.com Furthermore, probenecid has been used to block the egress of endogenously synthesized molecules like kynurenic acid from the brain, highlighting its broad applicability in modulating the transport of organic anions across cellular membranes. queensu.ca

Probenecid acts as a competitive blocker for certain ATP-binding cassette (ABC) transporters, such as the multidrug resistance-associated protein 1 (MRP1), and also blocks pannexin channels. abcam.comphysiology.org

Table 1: Common Organic Anion Transporter Inhibitors

| Inhibitor | Target(s) | Primary Application in Fluorescence Studies |

|---|

| Probenecid | Organic Anion Transporters (OATs), Multidrug Resistance-Associated Protein 1 (MRP1), Pannexin channels | Inhibition of dye efflux to improve cellular retention of fluorescent indicators. b-cdn.netabcam.combiotium.com |

Intrinsic Effects of this compound on Cellular Physiology

While QUIN 2 and other BAPTA-based calcium indicators are invaluable tools, it is crucial to recognize that they can have intrinsic effects on cellular physiology, independent of their primary function as calcium chelators.

Influence on Basal Secretory Processes (e.g., Growth Hormone, Prolactin)

The introduction of QUIN 2 into cells can influence basal secretory processes. For instance, studies on pituitary cells have utilized QUIN 2 to investigate the role of intracellular calcium in hormone secretion. In GH cells, QUIN 2 has been used to estimate intracellular free calcium concentrations during the regulation of prolactin (PRL) synthesis by calcium channel agonists and antagonists. oup.com For example, treatment with the calcium channel antagonist nimodipine, which lowers intracellular calcium, was shown to decrease PRL synthesis. oup.com Conversely, the calcium channel agonist BAY K8644 increased intracellular calcium and PRL synthesis. oup.com

The presence of QUIN 2 was instrumental in demonstrating that secretagogues like mastoparan (B549812) induce a rapid increase in intracellular calcium in GH3 cells, which is linked to the stimulation of prolactin secretion. oup.comoup.com Specifically, mastoparan was shown to increase intracellular calcium from basal levels of 60-160 nM to 220-430 nM. oup.comoup.com Furthermore, the presence of cobalt ions, which can enter the cell and quench the fluorescence of intracellularly trapped QUIN 2, was shown to inhibit prolactin secretion at an intracellular site. physiology.org This indicates that changes in the intracellular environment, detectable by QUIN 2, can directly impact hormone release.

Regarding growth hormone (GH), studies using the calcium indicator Fura-2, a derivative of BAPTA similar to QUIN 2, have shown that growth hormone-releasing factor (GRF) increases cytosolic free calcium in normal somatotropes, an effect that is abolished in calcium-free medium. oup.com Somatostatin, on the other hand, decreases cytosolic calcium. oup.combioscientifica.com These findings, made possible by such indicators, highlight the tight coupling between intracellular calcium dynamics and the regulation of GH secretion. However, it's also noted that a targeted secretion inhibitor can downregulate the GH/IGF1 axis, leading to decreased GH production and secretion without altering prolactin content. jci.org

Interactions with Cellular Ion Transport Mechanisms (e.g., Na,K-ATPase inhibition by BAPTA-based indicators)

A significant intrinsic effect of BAPTA-based calcium indicators, including the family to which QUIN 2 belongs, is the direct inhibition of the Na,K-ATPase (sodium-potassium pump). nih.govnih.gov This inhibition has been observed in various cell types, including neurons, astrocytes, cardiomyocytes, and kidney proximal tubule epithelial cells, where loading with indicators like Fura-2, Fluo-4, and the parent chelator BAPTA AM suppressed Na,K-ATPase activity by 30–80%. nih.govnih.gov This effect is a direct action of the indicator molecule itself and not a consequence of the AM ester loading method, as cell-impermeant forms of BAPTA also inhibit the pump. nih.govopen.ac.uk

The inhibition of Na,K-ATPase by these indicators appears to be independent of their calcium-chelating properties. nih.govnih.gov This suggests that other parts of the molecular structure are responsible for this off-target effect. open.ac.uk The consequences of Na,K-ATPase inhibition are significant, as this pump is crucial for maintaining cellular ion gradients and consumes a substantial portion of cellular energy. nih.gov Disruption of its function can alter cellular metabolism and lead to a dose-dependent loss of cell viability. nih.govnih.gov

Table 2: Effects of BAPTA-based Indicators on Na,K-ATPase Activity

| Cell Type | Indicator | Inhibition of Na,K-ATPase Activity | Reference |

|---|---|---|---|

| Neurons, Astrocytes, Cardiomyocytes, Kidney Proximal Tubule Epithelial Cells | Fura-2 AM, Fluo-4 AM, Rhod-2 AM, BAPTA AM | 30-80% suppression | nih.govnih.gov |

Impact on Receptor-Coupled Signaling Pathways

G protein-coupled receptors (GPCRs) are a vast family of cell surface receptors that initiate intracellular signaling cascades upon ligand binding. wikipedia.orgbiologists.com Many of these pathways involve changes in intracellular calcium concentration. The activation of Gαq/11-coupled GPCRs, for instance, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3), which in turn triggers the release of calcium from intracellular stores. wikipedia.orgbiologists.com

The presence of an intracellular calcium chelator like QUIN 2 can inherently alter the dynamics of these signaling pathways by buffering the calcium signals generated. This can modulate the activity of downstream effectors that are sensitive to calcium levels. For example, in the context of dopamine (B1211576) D2 receptor signaling in dopaminergic neurons, activation of these receptors was found to inhibit the secretory process downstream from calcium influx, an effect that involves 4-AP-sensitive K+ channels. physiology.org The use of calcium indicators is fundamental in dissecting such pathways.

Furthermore, some signaling pathways are influenced by the very transporters that are responsible for dye extrusion. For example, probenecid, used to retain QUIN 2, also inhibits pannexin 1 channels, which can be involved in ATP release, a key signaling molecule. physiology.org This highlights the complexity of interpreting data when pharmacological agents are used to overcome methodological challenges, as these agents can have their own effects on cellular signaling.

The interaction is bidirectional; not only can the indicator affect the signaling pathway, but the signaling pathway can also affect the indicator's environment. For instance, some GPCR signaling pathways can lead to changes in intracellular pH, which can, in turn, affect the fluorescence properties and calcium affinity of some indicators. biomol.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 4-AP |

| ATP |

| BAPTA |

| BAPTA AM |

| BAY K8644 |

| Cobalt |

| Fura-2 |

| Fura-2 AM |

| Fluo-4 |

| Fluo-4 AM |

| Growth Hormone (GH) |

| Growth Hormone-Releasing Factor (GRF) |

| Insulin-like growth factor 1 (IGF-1) |

| Kynurenic Acid |

| Lucifer Yellow |

| Mastoparan |

| Nimodipine |

| Probenecid |

| Prolactin (PRL) |

| This compound |

| Rhod-2 |

| Rhod-2 AM |

| Somatostatin |

| Na,K-ATPase |

| Organic Anion Transporters (OATs) |

| Multidrug Resistance-Associated Protein 1 (MRP1) |

| Pannexin channels |

| G protein-coupled receptors (GPCRs) |

| Phospholipase C (PLC) |

Advanced Research Directions and Future Prospects of Quin 2, Tetrapotassium Salt

The foundational role of QUIN 2, tetrapotassium salt, in advancing the study of calcium signaling has paved the way for new avenues of research. Scientists are now focusing on overcoming the limitations of the original molecule and integrating it with cutting-edge technologies to explore cellular processes with greater precision. Future developments are concentrated on creating superior derivatives, combining QUIN 2 with advanced imaging methods, utilizing it in large-scale screening assays, and applying its principles to unravel the intricacies of calcium's role as a second messenger.

Q & A

Q. What is the primary application of QUIN 2, Tetrapotassium Salt in calcium ion research, and how does its fluorescence mechanism enable quantitative measurements?

this compound (CAS 73630-23-6) is a UV-excitable calcium-specific fluorophore used to quantify intracellular free Ca²⁺ concentrations . It binds Ca²⁺ with high selectivity, resulting in a fluorescence intensity increase proportional to ion concentration. Methodologically, researchers calibrate the probe using Ca²⁺-free and Ca²⁺-saturated conditions, often employing titration with EDTA to establish a standard curve. The molar absorptivity (34,000 at 240 nm) and solubility (84 mg/100 mL in water) are critical for ensuring accurate dynamic range in spectrophotometric assays .

Q. What experimental considerations are critical when preparing QUIN 2 solutions for calcium assays?

Key steps include:

- Solubility optimization : Dissolve in neutral aqueous buffers (pH 7.0–7.4) to avoid hydrolysis, which occurs under strongly alkaline conditions (e.g., >10% NaOH) .

- Purity validation : Use HPLC (≥95% purity) to confirm minimal impurities that could alter Ca²⁺ binding kinetics .

- Storage : Lyophilized powder should be stored at -20°C in anhydrous conditions to prevent degradation.

Q. How do researchers validate the accuracy of QUIN 2-based Ca²⁺ measurements in cellular systems?

Methodological validation involves:

- Internal calibration : Introduce ionophores (e.g., ionomycin) to equilibrate intracellular and extracellular Ca²⁺ levels.

- Control experiments : Use Ca²⁺-free buffers (with EGTA) to establish baseline fluorescence and confirm signal specificity .

- Cross-verification : Compare results with alternative probes (e.g., Fura-2) to rule out probe-specific artifacts .

Q. What are the limitations of QUIN 2 in low-Ca²⁺ environments, and how can they be mitigated?

QUIN 2 has a relatively low affinity for Ca²⁺ (Kd ~60 nM), making it less effective in systems with sub-nanomolar Ca²⁺ fluctuations. To address this, researchers often:

- Combine with high-affinity probes (e.g., BAPTA derivatives) for broader dynamic range.

- Optimize loading concentrations (typically 10–50 µM) to balance signal-to-noise ratios .

Q. How is QUIN 2 characterized for purity and stability in long-term experiments?

- Purity assessment : HPLC analysis with UV detection at 240 nm, ensuring ≥95% purity .

- Stability tests : Monitor fluorescence decay over time in physiological buffers (e.g., HEPES, PBS) to identify hydrolysis byproducts, which manifest as reduced signal intensity .

Advanced Research Questions

Q. How can researchers address discrepancies in reported Ca²⁺ dissociation constants (Kd) for QUIN 2 across different experimental conditions?

Discrepancies often arise from variations in pH, ionic strength, or competing ions (e.g., Mg²⁺). To resolve these:

- Standardize buffer conditions : Use consistent ionic strength (e.g., 150 mM KCl) and pH (7.2) during calibration.

- Competitive binding assays : Introduce Mg²⁺ at physiological concentrations (0.5–1 mM) to quantify its interference and adjust Kd calculations accordingly .

Q. What methodological approaches are recommended to optimize QUIN 2’s selectivity for Ca²⁺ over Mg²⁺ in complex biological systems?

Q. How can QUIN 2 hydrolysis products be identified and controlled during prolonged cellular imaging?

Hydrolysis in alkaline conditions produces a tetracarboxylic acid derivative (2.V), which is insoluble and fluorescently inert . To mitigate this:

- pH monitoring : Use pH-sensitive dyes (e.g., SNARF-1) to ensure intracellular pH remains neutral.

- Chromatographic analysis : Post-experiment HPLC or mass spectrometry (e.g., FAB-MS) can identify hydrolysis byproducts and quantify their impact .

Q. What strategies improve the reproducibility of QUIN 2-based assays in heterogeneous cell populations?

- Single-cell imaging : Use confocal microscopy to account for cell-to-cell variability in probe loading and Ca²⁺ dynamics.

- Normalization : Express Ca²⁺ levels as a ratio of fluorescence intensity (F/F₀) relative to baseline measurements .

Q. How can researchers adapt QUIN 2 for simultaneous detection of Ca²⁺ and other ions (e.g., Zn²⁺) in multi-parametric assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.